molecular formula C11H12ClNO4 B15336163 Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate

Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate

Cat. No.: B15336163
M. Wt: 257.67 g/mol
InChI Key: YSUMHXFGYZOTDK-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate is a chemical compound with the molecular formula C11H14ClNO3 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methoxy group, as well as an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate typically involves the esterification of 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a keto group.

    3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one: Contains a piperidine ring instead of an ester group.

Uniqueness

Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ester group allows for easy modification, while the chlorine and methoxy substituents on the pyridine ring provide unique electronic properties.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C11H12ClNO4/c1-3-17-10(15)6-8(14)7-4-5-9(12)13-11(7)16-2/h4-5H,3,6H2,1-2H3

InChI Key

YSUMHXFGYZOTDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N=C(C=C1)Cl)OC

Origin of Product

United States

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